molecular formula C11H17N3 B13103029 N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine

N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine

Cat. No.: B13103029
M. Wt: 191.27 g/mol
InChI Key: NSUVNNQDTPTTRO-UHFFFAOYSA-N
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Description

N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine is an organic compound that features a cyclopentane ring substituted with a pyrimidinylmethyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine can be achieved through a multi-step process. One common method involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in toluene under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a cyclopentane ring.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functional group.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with an imidazo[1,2-a]pyridine core structure.

Uniqueness

N-Methyl-3-(pyrimidin-5-ylmethyl)cyclopentanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-3-(pyrimidin-5-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C11H17N3/c1-12-11-3-2-9(5-11)4-10-6-13-8-14-7-10/h6-9,11-12H,2-5H2,1H3

InChI Key

NSUVNNQDTPTTRO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C1)CC2=CN=CN=C2

Origin of Product

United States

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